N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Sourcing regioisomerically pure heterocyclic building blocks for kinase inhibitor programs often leads to false hits due to subtle structural mismatches. This compound eliminates that risk with its defined 1,2,4-triazole at the pyridazine 6-position and pyridin-2-ylmethyl carboxamide at the 3-position, a geometry that cannot be replicated by generic alternatives. - ≥95% HPLC purity, suitable as a reference standard for analytical method validation (HPLC, LC-MS). - Balanced drug-like properties (XLogP3 = 0, TPSA 98.5 Ų) reduce the need for property-repairing synthesis. - In stock with competitive pricing for immediate shipment; custom synthesis and bulk quantities available upon request.

Molecular Formula C13H11N7O
Molecular Weight 281.279
CAS No. 1448067-01-3
Cat. No. B2727326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448067-01-3
Molecular FormulaC13H11N7O
Molecular Weight281.279
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C13H11N7O/c21-13(16-7-10-3-1-2-6-15-10)11-4-5-12(19-18-11)20-9-14-8-17-20/h1-6,8-9H,7H2,(H,16,21)
InChIKeyRBDMMTLVYUNEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide


N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448067-01-3) is a heterocyclic small molecule featuring a pyridazine core substituted at the 6-position with a 1,2,4-triazole and at the 3-position with an N-(pyridin-2-ylmethyl)carboxamide side chain [1]. It belongs to the broader class of pyridazine-3-carboxamide derivatives, which are frequently explored as kinase inhibitor scaffolds. The compound is primarily available through research chemical suppliers as part of diversity-oriented screening libraries (e.g., AKOS024557510, CCG-321973) [2]. Its molecular formula is C13H11N7O with a molecular weight of 281.27 g/mol [1].

Workflow Fit
Kinase inhibitor screening library compound
Selection Property
Pyridazine-3-carboxamide hinge-binding scaffold
Use Context
Balanced lipophilicity supports aqueous in vitro assays

Structural Specificity & Substitution Risks for N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide


Within the pyridazine-3-carboxamide class, minor structural modifications can lead to drastic changes in target engagement due to the precise spatial arrangement required for binding. For instance, regioisomeric shifts of the pyridinyl nitrogen from the 2-position (the target compound) to the 3- or 4-position, or replacement of the methylene linker with a direct aryl attachment, have been shown in analogous kinase inhibitor series to abolish or markedly reduce affinity [1]. The specific combination of a 1,2,4-triazole at the pyridazine 6-position and a pyridin-2-ylmethyl carboxamide at the 3-position results in a unique pharmacophoric geometry that cannot be replicated by generic alternatives, making substitution a high-risk decision without direct comparative data [1].

Positional isomer shift (pyridin-2-yl to 3- or 4-position) may markedly alter target engagement.
Methylene linker removal (direct aryl attachment) may disrupt kinase hinge-binding geometry.
Class-level SAR indicates pharmacophore profile may shift with minor scaffold changes, limiting direct substitution.

Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility Differentiation

The target compound exhibits a computed XLogP3 of 0, indicating a balanced hydrophilic-lipophilic profile suitable for aqueous in vitro assay conditions without co-solvent [1]. In contrast, the direct pyrazinyl analog (N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, CID 71805175) has an XLogP3 of -0.7, reflecting higher polarity that can lead to poor membrane permeability or non-specific binding in cellular assays [2]. This difference in lipophilicity can significantly affect bioactivity interpretation in whole-cell screens.

Aqueous Solubility
Reported
XLogP3 0 vs −0.7
TPSA 98.5 vs 101.8 Ų
Reported lipophilicity may support aqueous assay fit
Computed properties, PubChem
Physicochemical Profiling Drug-likeness Medicinal Chemistry

Hydrogen Bonding & Conformational Flexibility

The target compound possesses a unique combination of 1 hydrogen bond donor and 6 hydrogen bond acceptors, with 4 rotatable bonds, enabling a specific conformational search space for target engagement [1]. Notably, analogs lacking the methylene linker (e.g., N-(pyridin-2-yl)pyridazine-3-carboxamide class) have reduced rotatable bonds and altered angle of the terminal pyridine, which can dramatically shift the pharmacophore from the optimal pose for kinase hinge binding as seen in c-Met inhibitor series [2].

H-Bond & Flexibility
Class-level inference
HBD 1, HBA 6, Rot. bonds 4
Methylene linker removal: >10× loss in enzymatic activity
Methylene linker critical for reported binding geometry
SAR from triazolopyridazine c-Met studies
Molecular Recognition Pharmacophore Modeling Kinase Inhibition

Procurement Purity Benchmarking

When procured from authorized vendors, the target compound is made available at a purity of ≥95% (HPLC) as standard [1]. In comparison, the equally accessible analog N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448050-18-7) is listed with a typical purity of 90% . The higher typical purity of the target compound reduces the risk of assay interference from impurities in primary screens.

Purity Benchmark
Reported
≥95% (target) vs 90% (analog)
Higher typical purity may reduce assay interference risk
Supplier-reported HPLC purity
Chemical Procurement Purity Analysis Screening Library Quality

Optimal Application Scenarios


Kinase Inhibitor Screening for Oncology

The compound's structural attributes, including its XLogP3 of 0 and specific hydrogen bonding pattern, make it a suitable candidate for inclusion in kinase-focused screening libraries. Its pyridazin-3-carboxamide core and triazole moiety are proven hinge-binding motifs in c-Met and other kinase inhibitor programs [1]. The pyridin-2-ylmethyl group provides a vector that, based on SAR from related series, can be further derivatized to improve potency or selectivity after an initial hit is confirmed [1].

Physicochemical-Driven Lead Optimization

The balanced computed lipophilicity (XLogP3 = 0) and moderate TPSA (98.5 Ų) position this compound favorably in the drug-likeness space, unlike more polar analogs such as the pyrazinyl derivative (XLogP3 = -0.7) [2]. This makes it a better starting point for optimization programs where maintaining solubility and permeability is crucial, reducing the need for property-repairing synthetic steps.

Analytical Reference Standard

With a commercially available purity of ≥95% (HPLC), this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related pyridazine-triazole derivatives [3]. Its well-defined chromatographic profile supports its use in stability studies and method qualification.

Application
Selection Property
Validation Focus
Kinase inhibitor screening in cancer models
Pyridazine-triazole scaffold with hinge-binding motif
Target engagement and kinase panel profiling
Property-guided compound progression studies
Balanced lipophilicity and TPSA profile
Aqueous solubility and permeability assay fit
Analytical method development and qualification
High-purity reference standard (HPLC-grade)
HPLC/LC-MS method validation and stability studies
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